

Comparative study of $\text{Cu}(\text{acac})_2$ and $\text{Cu}(\text{hfac})_2$ as CVD precursors

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Compound of Interest

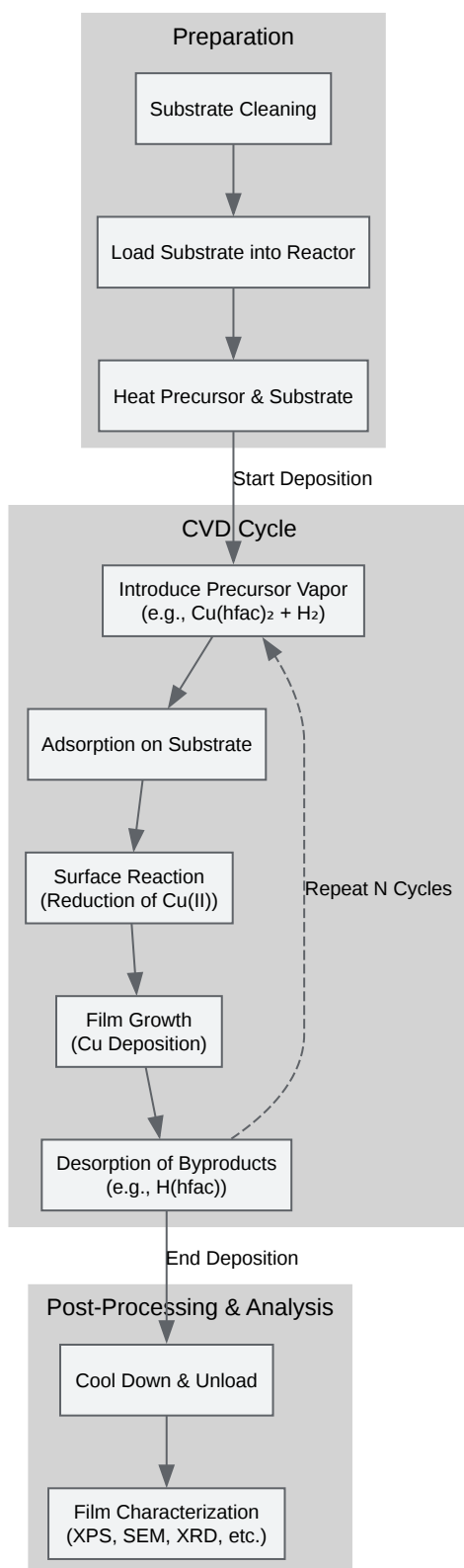
Compound Name: Copper acetylacetonate

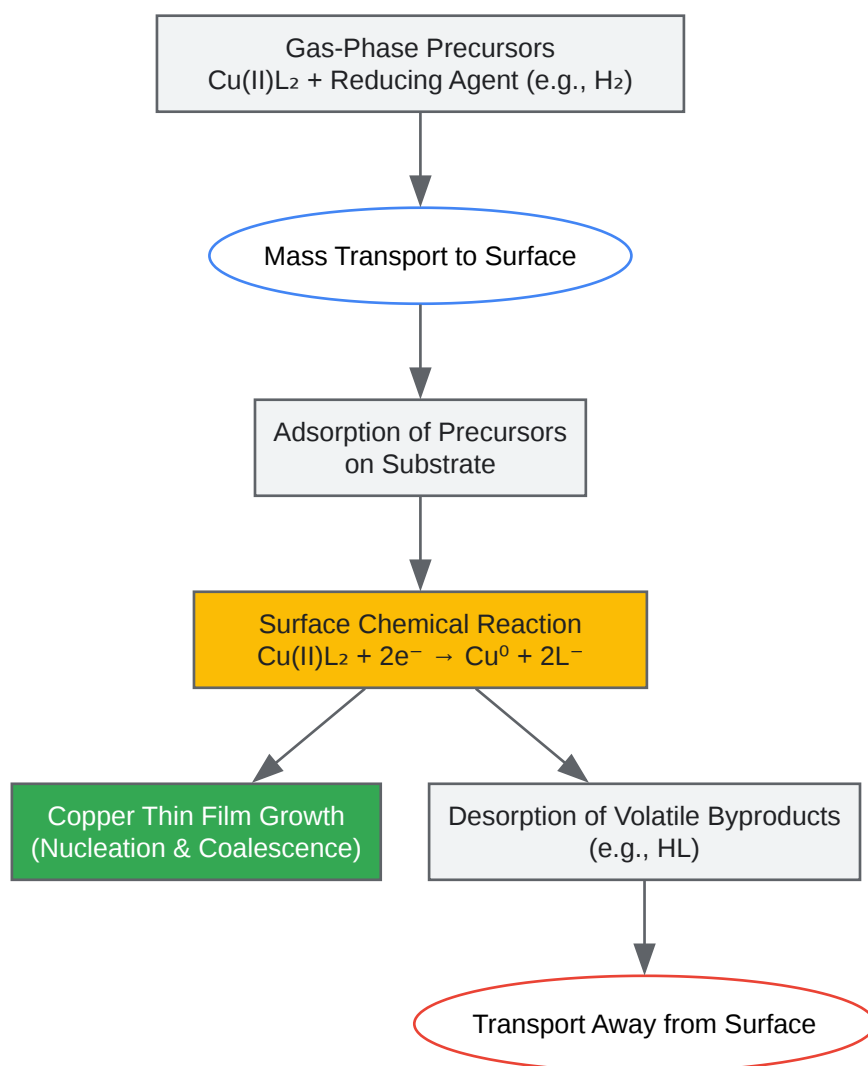
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Introduction and Structural Differences

$\text{Cu}(\text{acac})_2$ and $\text{Cu}(\text{hfac})_2$ are both metal β -diketonate complexes widely used for depositing copper or copper oxide thin films.^[1] They share a similar planar molecular structure with a central $\text{Cu}(\text{II})$ ion coordinated by two bidentate ligands.^[1] The primary structural difference lies in the terminal groups of the ligands. In $\text{Cu}(\text{acac})_2$, these are methyl ($-\text{CH}_3$) groups, whereas in $\text{Cu}(\text{hfac})_2$, the hydrogen atoms on the methyl groups are substituted with highly electronegative fluorine atoms, forming trifluoromethyl ($-\text{CF}_3$) groups.^{[1][2]} This substitution significantly alters the chemical and physical properties of the precursor, impacting its performance in deposition processes.^[1]





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References

- 1. Role of the Deposition Precursor Molecules in Defining Oxidation State of Deposited Copper in Surface Reduction Reactions on H-Terminated Si(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]

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